Nitrosonium tetrafluoroborate

Catalog No.
S643891
CAS No.
14635-75-7
M.F
BF4H2NO
M. Wt
118.83 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitrosonium tetrafluoroborate

CAS Number

14635-75-7

Product Name

Nitrosonium tetrafluoroborate

IUPAC Name

oxoazanium tetrafluoroborate

Molecular Formula

BF4H2NO

Molecular Weight

118.83 g/mol

InChI

InChI=1S/BF4.H2NO/c2-1(3,4)5;1-2/h;1H2/q-1;+1

InChI Key

CYLOZTYJBXHMJA-UHFFFAOYSA-N

SMILES

Array

Synonyms

BF4NO, nitrosonium tetrafluoroborate

Canonical SMILES

[B-](F)(F)(F)F.N#[O+]

The exact mass of the compound Nitrosonium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boric Acids - Borates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nitrosonium tetrafluoroborate (NOBF4) is an anhydrous source of the nitrosonium ion (NO+) and a 1-electron oxidant. In procurement and material selection, it is prioritized for its high oxidation potential (~0.87–1.00 V vs. Fc/Fc+) and its ability to generate volatile nitric oxide (NO) as a byproduct, which simplifies downstream purification [1]. Industrially and in advanced research, NOBF4 is procured for the anhydrous nitrosation of moisture-sensitive substrates, the p-doping of carbon nanotubes and conductive polymers, and ultrafast biphasic ligand exchange in nanoparticle synthesis [2].

Substituting NOBF4 with generic nitrite salts (e.g., NaNO2 or KNO2 with acid) introduces water and protic conditions, which routinely cause hydrolysis or protodeboronation in sensitive organometallic substrates [1]. When used as an oxidant, replacing NOBF4 with silver salts like AgBF4 lowers the available oxidation potential and generates finely divided solid silver metal waste, which requires rigorous filtration and can contaminate polymer or nanomaterial matrices[2]. Furthermore, substituting with NOPF6 introduces a larger, more strongly coordinating anion that can sterically hinder secondary ligand exchange in nanoparticle functionalization workflows [3].

Anhydrous Nitrosation Yield in Moisture-Sensitive Substrates

In the ipso-nitrosation of aryltrifluoroborates, aqueous nitrite salts fail entirely due to competing hydrolysis. NOBF4 provides an anhydrous, electrophilic NO+ source that drives the reaction to completion in seconds [1].

Evidence DimensionIsolated yield of nitroso product
Target Compound Data90% yield (reaction complete in 30 seconds)
Comparator Or BaselineKNO2 or AgNO2 (0% yield, complete protodeboronation)
Quantified Difference90% absolute yield increase
Conditions0.2 M in CH3CN at room temperature

For procurement in pharmaceutical and organometallic synthesis, NOBF4 prevents substrate degradation and eliminates the need for complex protective group strategies during nitrosation.

Ligand Exchange Kinetics for Nanoparticle Processing

For transferring hydrophobic nanoparticles (e.g., oleate-capped UCNPs) into polar solvents, NOBF4 acts as a stripping agent. The NO+ reacts with the oleyl double bond, while BF4- temporarily stabilizes the bare nanoparticle. This process is completed in minutes at room temperature, whereas thermal or UV/ozone methods risk nanoparticle agglomeration [1].

Evidence DimensionLigand exchange processing time and morphology retention
Target Compound Data< 5 minutes at room temperature with complete morphology retention
Comparator Or BaselineUV/ozone treatment or thermal annealing (Requires extended time, high risk of agglomeration)
Quantified DifferenceReduction in processing time from hours to minutes with zero thermal degradation
ConditionsBiphasic exchange (e.g., hexane/DMF) for oleate-capped nanoparticles

NOBF4 enables scalable, room-temperature phase transfer of nanoparticles for biomedical and optoelectronic applications without degrading the inorganic core.

Oxidative Byproduct Profile vs. Silver Salts

As a 1-electron oxidant, NOBF4 offers a higher oxidation potential than AgBF4 (~0.87 V vs. ~0.65 V vs Fc/Fc+ in MeCN). Crucially for processability, the reduction of NO+ yields volatile nitric oxide (NO) gas, which spontaneously leaves the reaction mixture. In contrast, Ag+ reduction yields solid silver metal [1].

Evidence DimensionByproduct phase and removal method
Target Compound DataVolatile NO gas (removed via inert gas purge)
Comparator Or BaselineAgBF4 (Solid Ag0 metal requiring filtration)
Quantified DifferenceElimination of solid waste filtration step
Conditions1-electron oxidation in organic solvents (e.g., MeCN, DCM)

Buyers scaling up organometallic oxidations or polymer doping prefer NOBF4 to avoid the costly filtration and matrix contamination associated with solid silver waste.

Anhydrous Nitrosation of Organometallics

NOBF4 is prioritized for introducing nitroso groups into moisture-sensitive substrates, such as aryltrifluoroborates or silanes, where aqueous nitrite/acid mixtures would cause rapid hydrolysis or protodeboronation[1].

Nanoparticle Surface Activation and Phase Transfer

Used extensively in nanomaterial manufacturing to strip native hydrophobic ligands (like oleic acid or oleylamine) from quantum dots, metallic nanoparticles, and upconversion nanoparticles, preparing them for secondary functionalization in polar solvents [2].

p-Type Doping of Conjugated Polymers and Carbon Nanotubes

Applied as a clean 1-electron oxidant to p-dope carbon nanotubes, graphene, and conductive polymers (e.g., PEDOT, P3HT). The volatile NO byproduct ensures that the conductive matrix is not contaminated by solid reductant residues [3].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

119.0165565 Da

Monoisotopic Mass

119.0165565 Da

Heavy Atom Count

7

UNII

B99S282SUJ

Wikipedia

Nitrosonium tetrafluoroborate

Dates

Last modified: 08-15-2023

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